molecular formula C17H27N5O2 B2534996 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione CAS No. 672934-48-4

3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione

Katalognummer B2534996
CAS-Nummer: 672934-48-4
Molekulargewicht: 333.436
InChI-Schlüssel: HEEDBNQADPFAFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. These receptors are involved in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. MRS2500 has been extensively studied for its potential use as a research tool in the field of pharmacology.

Wirkmechanismus

3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor with high affinity and prevents the binding of extracellular nucleotides, such as ATP and ADP. This prevents the activation of downstream signaling pathways that are mediated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium. By blocking the activity of the P2Y1 receptor, this compound can modulate various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In platelets, this compound inhibits ADP-induced aggregation and secretion of granule contents. In smooth muscle cells, this compound inhibits ATP-induced contraction. In neurons, this compound inhibits the release of neurotransmitters, such as glutamate and acetylcholine. These effects are consistent with the known physiological roles of the P2Y1 receptor in these tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione as a research tool is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor without affecting other nucleotide receptors. This compound is also highly potent, which means that it can be used at low concentrations to achieve a maximal effect. However, one limitation of using this compound is that it is not a reversible antagonist. Once it binds to the receptor, it cannot be displaced by nucleotides. This means that the effects of this compound are long-lasting and cannot be easily reversed.

Zukünftige Richtungen

For the use of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione include investigating its potential therapeutic applications in cancer and neurological disorders.

Synthesemethoden

The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione involves several steps. The first step is the preparation of 3-methylbutylamine, which is then reacted with 4-methylpiperidin-1-one to form the intermediate 3-methyl-7-(3-methylbutyl)-4-methylpiperidin-1-one. This intermediate is then reacted with 2,6-dioxopurine to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been used extensively as a research tool in the field of pharmacology. It is a selective antagonist of the P2Y1 receptor, which makes it useful for studying the physiological and pathological roles of this receptor in various tissues and organs. This compound has been used to study the role of P2Y1 receptors in platelet aggregation, smooth muscle contraction, and neurotransmitter release. It has also been used to investigate the potential therapeutic applications of P2Y1 receptor antagonists in various diseases, such as thrombosis, hypertension, and neuropathic pain.

Eigenschaften

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-11(2)5-10-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-6-12(3)7-9-21/h11-12H,5-10H2,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEDBNQADPFAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.